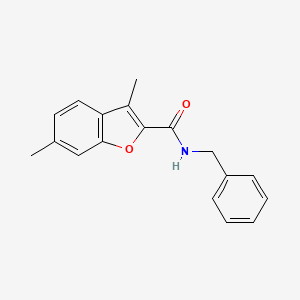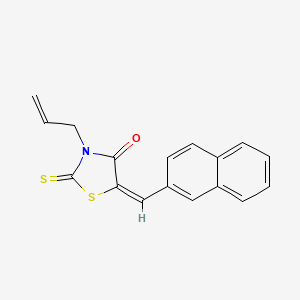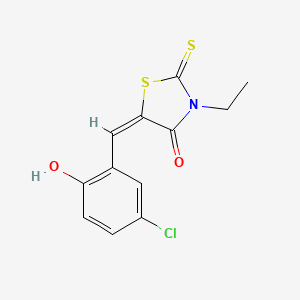
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and biotechnology.
Wirkmechanismus
The mechanism of action of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate varies depending on its application. In medicine, it has been shown to inhibit the activity of various enzymes involved in the inflammatory and cancer pathways. In agriculture, it inhibits the growth of plants by interfering with the photosynthesis process. In biotechnology, it binds to proteins and DNA, causing changes in their conformation and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate are also dependent on its application. In medicine, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it inhibits the growth of plants, leading to decreased crop yield. In biotechnology, it can be used to study the binding interactions of proteins and DNA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate in lab experiments is its ability to inhibit specific enzymes and pathways, making it a useful tool for studying various biological processes. However, its use in agriculture as a pesticide and herbicide has raised concerns about its potential environmental impact and toxicity. Additionally, its high cost and limited availability may limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate are vast, and future research may focus on exploring its use in new areas such as drug delivery and gene therapy. Additionally, researchers may investigate its potential as a biomarker for various diseases and its ability to modulate the immune system. Further studies may also be conducted to evaluate its safety and environmental impact as a pesticide and herbicide.
Synthesemethoden
The synthesis of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate involves the reaction between 5-nitroisophthalic acid and 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate has been extensively studied for its potential applications in various areas of scientific research. In the field of medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of various plant species. In biotechnology, it has been used as a fluorescent probe to study the binding interactions of proteins and DNA.
Eigenschaften
IUPAC Name |
3-(5-nitro-1,3-dioxoisoindol-2-yl)propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c1-8(16)21-6-2-5-14-12(17)10-4-3-9(15(19)20)7-11(10)13(14)18/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYHJTCXAOOBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)


![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)

![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)